N-(3-fluorophenyl)-1-{1-[(3-fluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Preparation Methods
The synthesis of 1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The aniline and phenyl groups can be introduced through coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide: Known for its anti-inflammatory properties.
3,5-Diphenyl-1H-pyrazole: Studied for its anticancer activity.
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Investigated for its analgesic effects.
The uniqueness of 1-[2-(3-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C19H16F2N4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[1-(3-fluoroanilino)-1-oxopropan-2-yl]-N-(3-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O2/c1-12(18(26)22-15-6-2-4-13(20)10-15)25-9-8-17(24-25)19(27)23-16-7-3-5-14(21)11-16/h2-12H,1H3,(H,22,26)(H,23,27) |
InChI Key |
PJBVGWQUCVCTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.